An In-depth Technical Guide on the Core Mechanism of Action of (S)-BI 665915
An In-depth Technical Guide on the Core Mechanism of Action of (S)-BI 665915
(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes. This guide details its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
(S)-BI 665915 functions as a FLAP antagonist. FLAP is an integral membrane protein that plays a crucial role in the leukotriene synthesis pathway. It binds to arachidonic acid and facilitates its transfer to the 5-lipoxygenase (5-LO) enzyme. The subsequent oxidation of arachidonic acid by 5-LO leads to the production of 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then converted to leukotriene A4 (LTA4). By binding to FLAP with high affinity, (S)-BI 665915 allosterically prevents the binding of arachidonic acid to the protein, thereby inhibiting the entire downstream cascade of leukotriene production, including the synthesis of the potent chemoattractant leukotriene B4 (LTB4).
Signaling Pathway
The following diagram illustrates the leukotriene biosynthesis pathway and the inhibitory action of (S)-BI 665915.
Caption: Mechanism of (S)-BI 665915 Action
Quantitative Data
The following tables summarize the in vitro potency, pharmacokinetic properties, and in vivo efficacy of (S)-BI 665915.
Table 1: In Vitro Potency of (S)-BI 665915
| Parameter | Species | Value |
| IC50 for FLAP binding | - | 1.7 nM |
| IC50 for FLAP function (whole blood) | Human | 45 nM |
| IC50 for FLAP function (whole blood) | Mouse | 4800 nM |
Table 2: Pharmacokinetic Profile of (S)-BI 665915
| Parameter | Rat | Dog | Cynomolgus Monkey | Human |
| IV Plasma Clearance (%Qh) | 7 | 2.8 | 3.6 | - |
| Volume of Distribution (Vss) (L/kg) | 0.5 - 1.2 | 0.5 - 1.2 | 0.5 - 1.2 | - |
| Oral Bioavailability (%) | 45 - 63 | 45 - 63 | 45 - 63 | - |
| Hepatocyte Clearance (% of hepatic blood flow) | - | - | - | 41 |
| Plasma Protein Binding (unbound fraction) | - | - | - | 4.7% |
Table 3: In Vivo Efficacy in Mice
| Dose (oral) | AUC0-inf | Effect |
| 100 mg/kg | 436,000 nM*h | Dose-dependent inhibition of LTB4 production |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
FLAP Binding Assay
-
Objective: To determine the binding affinity of (S)-BI 665915 to the 5-lipoxygenase-activating protein (FLAP).
-
Methodology:
-
Human or other species' cell lines overexpressing FLAP are used to prepare cell membrane fractions.
-
A radiolabeled ligand known to bind to FLAP is incubated with the membrane preparations.
-
Increasing concentrations of (S)-BI 665915 are added to compete with the radiolabeled ligand for binding to FLAP.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity on the filters is measured using a scintillation counter.
-
The IC50 value, the concentration of (S)-BI 665915 that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
-
Human and Mouse Whole Blood Assay
-
Objective: To assess the functional inhibition of FLAP by (S)-BI 665915 in a physiologically relevant matrix.
-
Methodology:
-
Freshly drawn human or mouse whole blood is collected in tubes containing an anticoagulant.
-
The blood is pre-incubated with various concentrations of (S)-BI 665915 or vehicle control.
-
Leukotriene synthesis is stimulated by the addition of a calcium ionophore, such as calcimycin (A23187).
-
The reaction is stopped after a defined incubation period.
-
Plasma is separated by centrifugation.
-
LTB4 levels in the plasma are quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
The IC50 value, representing the concentration of (S)-BI 665915 that causes 50% inhibition of LTB4 production, is determined.
-
Pharmacokinetic Studies in Animals
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of (S)-BI 665915.
-
Methodology:
-
(S)-BI 665915 is administered to rats, dogs, and cynomolgus monkeys via both intravenous (IV) and oral (PO) routes.
-
For IV administration, a single bolus dose is given. For PO administration, the compound is formulated in a suitable vehicle, such as 0.5% methyl cellulose/0.015% Tween.
-
Serial blood samples are collected at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma is harvested from the blood samples.
-
The concentration of (S)-BI 665915 in the plasma is quantified using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), and area under the concentration-time curve (AUC) are calculated using non-compartmental analysis.
-
Oral bioavailability (F) is calculated as (AUCPO / AUIV) * (DoseIV / DosePO) * 100%.
-
GPCR Selectivity Screen
-
Objective: To evaluate the selectivity of (S)-BI 665915 against a broad panel of G-protein coupled receptors (GPCRs).
-
Methodology:
-
The PRESTO-TANGO (Parallel Receptor-ome Expression and Screening via Transcriptional Output-TANGO) assay is utilized.
-
This is a high-throughput screening platform that measures the interaction of a compound with a large number of GPCRs.
-
(S)-BI 665915 is tested at a high concentration (e.g., 10 µM) against a panel of 315 different GPCRs.
-
The assay measures the transcriptional activation of a reporter gene upon ligand binding to the GPCR.
-
The results are analyzed to identify any significant agonistic or antagonistic activity of (S)-BI 665915 on the tested GPCRs. The findings indicated no significant inhibition for any of the 315 GPCRs tested.
-
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of (S)-BI 665915.
Caption: Preclinical Evaluation Workflow
